Methyl 3,3,3-trifluoro-2-hydroxy-2-thien-2-ylpropanoate, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,3,3-trifluoro-2-hydroxy-2-thien-2-ylpropanoate, 97% (M3T2H2TP) is a synthetic organic compound and a derivative of 2-thienylpropanoic acid. It is a colorless liquid with a molecular weight of 205.24 g/mol. M3T2H2TP has found a wide range of applications in the fields of biochemistry, pharmacology and analytical chemistry.
Scientific Research Applications
Methyl 3,3,3-trifluoro-2-hydroxy-2-thien-2-ylpropanoate, 97% is used in scientific research as a reagent for the synthesis of various compounds, such as inhibitors of the enzyme acetylcholinesterase. It is also used in the synthesis of drugs, such as the anticonvulsant zonisamide, and in the synthesis of other compounds, such as the anti-inflammatory drug naproxen.
Mechanism of Action
Methyl 3,3,3-trifluoro-2-hydroxy-2-thien-2-ylpropanoate, 97% acts as a reagent in the synthesis of compounds. It acts as a nucleophile, attacking electrophilic centers in the substrate molecules and forming a covalent bond.
Biochemical and Physiological Effects
Methyl 3,3,3-trifluoro-2-hydroxy-2-thien-2-ylpropanoate, 97% does not have any known biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
Methyl 3,3,3-trifluoro-2-hydroxy-2-thien-2-ylpropanoate, 97% has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and the reaction conditions are mild and do not require the use of hazardous solvents. However, it is limited by its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
Future research on Methyl 3,3,3-trifluoro-2-hydroxy-2-thien-2-ylpropanoate, 97% could focus on developing new synthetic methods for its production, as well as investigating its potential applications in the synthesis of other compounds. Additionally, further research could be done on its mechanism of action and its biochemical and physiological effects. Finally, research could be conducted on ways to increase its solubility in water to make it more useful in laboratory experiments.
Synthesis Methods
Methyl 3,3,3-trifluoro-2-hydroxy-2-thien-2-ylpropanoate, 97% can be synthesized through the reaction of 3,3,3-trifluoro-2-hydroxy-2-thien-2-ylpropanoic acid and methyl iodide. The reaction is carried out in anhydrous dimethylformamide (DMF) at a temperature of 40-50°C for 5-6 hours. The product is then purified by recrystallization from ethanol.
properties
IUPAC Name |
methyl 3,3,3-trifluoro-2-hydroxy-2-thiophen-2-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c1-14-6(12)7(13,8(9,10)11)5-3-2-4-15-5/h2-4,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGOYHRJJWMSED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CS1)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.